REACTION_SMILES
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[CH3:31][C:32](=[O:33])[OH:34].[CH3:35][CH2:36][S:37]([OH:38])(=[O:39])=[O:40].[CH3:42][CH:43]([OH:44])[CH3:45].[Cl:1][c:2]1[cH:3][c:4]([O:5][c:6]2[cH:7][cH:8][n:9][c:10]3[cH:11][c:12]([O:19][CH3:20])[c:13]([C:16](=[O:17])[NH2:18])[cH:14][c:15]23)[cH:21][cH:22][c:23]1[NH:24][C:25](=[O:26])[NH:27][CH:28]1[CH2:29][CH2:30]1.[OH2:41]>>[CH3:35][CH2:36][S:37](=[O:38])(=[O:39])[O-:40].[Cl:1][c:2]1[cH:3][c:4]([O:5][c:6]2[cH:7][cH:8][n:9][c:10]3[cH:11][c:12]([O:19][CH3:20])[c:13]([C:16](=[O:17])[NH2:18])[cH:14][c:15]23)[cH:21][cH:22][c:23]1[NH:24][C:25](=[O:26])[NH:27][CH:28]1[CH2:29][CH2:30]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCS(=O)(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2nccc(Oc3ccc(NC(=O)NC4CC4)c(Cl)c3)c2cc1C(N)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
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Name
|
|
Type
|
product
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Smiles
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CCS(=O)(=O)[O-]
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Name
|
|
Type
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product
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Smiles
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COc1cc2nccc(Oc3ccc(NC(=O)NC4CC4)c(Cl)c3)c2cc1C(N)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:31][C:32](=[O:33])[OH:34].[CH3:35][CH2:36][S:37]([OH:38])(=[O:39])=[O:40].[CH3:42][CH:43]([OH:44])[CH3:45].[Cl:1][c:2]1[cH:3][c:4]([O:5][c:6]2[cH:7][cH:8][n:9][c:10]3[cH:11][c:12]([O:19][CH3:20])[c:13]([C:16](=[O:17])[NH2:18])[cH:14][c:15]23)[cH:21][cH:22][c:23]1[NH:24][C:25](=[O:26])[NH:27][CH:28]1[CH2:29][CH2:30]1.[OH2:41]>>[CH3:35][CH2:36][S:37](=[O:38])(=[O:39])[O-:40].[Cl:1][c:2]1[cH:3][c:4]([O:5][c:6]2[cH:7][cH:8][n:9][c:10]3[cH:11][c:12]([O:19][CH3:20])[c:13]([C:16](=[O:17])[NH2:18])[cH:14][c:15]23)[cH:21][cH:22][c:23]1[NH:24][C:25](=[O:26])[NH:27][CH:28]1[CH2:29][CH2:30]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCS(=O)(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc2nccc(Oc3ccc(NC(=O)NC4CC4)c(Cl)c3)c2cc1C(N)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCS(=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc2nccc(Oc3ccc(NC(=O)NC4CC4)c(Cl)c3)c2cc1C(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |